molecular formula C20H20N6O5 B2369359 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1014005-50-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No. B2369359
CAS RN: 1014005-50-5
M. Wt: 424.417
InChI Key: YXMSINNOYIASCZ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a 1,6-dihydropyrimidin-2-yl and a 1H-pyrazol-5-yl group, which are common in many pharmaceuticals and bioactive compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidin-2-yl and pyrazol-5-yl groups. These groups could potentially undergo a variety of chemical reactions, but without specific context, it’s difficult to predict the exact reactions .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, revealing their structural properties using techniques like FT-IR, UV-visible spectroscopy, and X-ray crystallography. These pyrazoles, including structures similar to the specified compound, showed potential in biological activities against breast cancer and microbes (Titi et al., 2020).

Biological Activities

  • The study by Asegbeloyin et al. (2014) synthesized similar compounds and evaluated their cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts. These compounds demonstrated potent activity against HL-60 cells (Asegbeloyin et al., 2014).
  • Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives with structures akin to the specified compound, finding anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities in the synthesized compounds (Küçükgüzel et al., 2013).

Antimicrobial and Insecticidal Potential

  • Deohate et al. (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, demonstrating the broad applicability of such compounds in combating various pathogens and pests (Deohate et al., 2020).

Antitumor Agents

  • Gomha et al. (2016) developed a series of compounds including bis-pyrazolyl-thiazoles, demonstrating their potential as anti-tumor agents against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Enzyme Inhibition Studies

  • Munier-Lehmann et al. (2015) investigated 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines as inhibitors of human dihydroorotate dehydrogenase (DHODH), providing insights into the mechanism of action of these compounds in antiviral activities (Munier-Lehmann et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. This could include testing its potential antitumor activity, as suggested by the activity of similar compounds .

Biochemical Analysis

Biochemical Properties

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are essential for its function . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O5/c1-10-6-16(26(25-10)20-22-12(3)11(2)17(27)24-20)23-19(29)18(28)21-8-13-4-5-14-15(7-13)31-9-30-14/h4-7H,8-9H2,1-3H3,(H,21,28)(H,23,29)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMSINNOYIASCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=C(C(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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